Bienvenue dans la boutique en ligne BenchChem!

Bis(3,4-dihydroxyphenyl)methanone

Enzyme Inhibition Carbonic Anhydrase Glaucoma Research

Bis(3,4-dihydroxyphenyl)methanone (CAS 61445-49-6), systematically named methanone, bis(3,4-dihydroxyphenyl)- and also referred to as 3,3',4,4'-tetrahydroxybenzophenone, is a symmetrically substituted benzophenone derivative bearing catechol (3,4-dihydroxy) moieties on both aromatic rings. It is classified as a bisphenol and has been investigated for its enzyme inhibitory properties, particularly against human carbonic anhydrase isozymes, as well as for its antioxidant capacity and its utility as a synthetic precursor for bioactive bromophenol derivatives.

Molecular Formula C13H10O5
Molecular Weight 246.21 g/mol
CAS No. 61445-49-6
Cat. No. B15459239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3,4-dihydroxyphenyl)methanone
CAS61445-49-6
Molecular FormulaC13H10O5
Molecular Weight246.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)O)O)O)O
InChIInChI=1S/C13H10O5/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6,14-17H
InChIKeyXZXMWAHILBWKBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(3,4-dihydroxyphenyl)methanone (CAS 61445-49-6) – Structural Identity and Procurement Baseline


Bis(3,4-dihydroxyphenyl)methanone (CAS 61445-49-6), systematically named methanone, bis(3,4-dihydroxyphenyl)- and also referred to as 3,3',4,4'-tetrahydroxybenzophenone, is a symmetrically substituted benzophenone derivative bearing catechol (3,4-dihydroxy) moieties on both aromatic rings . It is classified as a bisphenol and has been investigated for its enzyme inhibitory properties, particularly against human carbonic anhydrase isozymes, as well as for its antioxidant capacity and its utility as a synthetic precursor for bioactive bromophenol derivatives [1].

Why Generic Benzophenone or Bisphenol Substitution Fails for Bis(3,4-dihydroxyphenyl)methanone


Generic substitution among benzophenone derivatives is unreliable because the number and position of hydroxyl groups dictate metal-chelating geometry, radical-scavenging capacity, and enzyme binding affinity. Bis(3,4-dihydroxyphenyl)methanone possesses a dual catechol configuration (3,4-dihydroxy on each ring), which is structurally distinct from isomers such as 2,2',4,4'-tetrahydroxybenzophenone or mono-hydroxylated analogs like 3,4-dihydroxybenzophenone [1]. This specific arrangement influences both its interaction with metalloenzymes like carbonic anhydrase II and its capacity to serve as a substrate for regioselective bromination, yielding bioactive derivatives that other isomers cannot produce .

Quantitative Differentiation Evidence for Bis(3,4-dihydroxyphenyl)methanone Against Closest Analogs


Carbonic Anhydrase II (hCA II) Inhibitory Potency Relative to Acetazolamide

Bis(3,4-dihydroxyphenyl)methanone demonstrates inhibitory activity against human carbonic anhydrase II (hCA II), a key target for anti-glaucoma agents. While a precise IC50 against hCA II was not retrieved in the direct comparative study, the BRENDA database records an IC50 of 0.02258 (units not specified in the publication) for this compound as an enzyme inhibitor [1]. In the broader benzophenone class, K(I) values for structurally related bisphenols against hCA II range from 1.437 to 59.107 μM, indicating that bisphenolic benzophenones can achieve low micromolar affinity [2]. The clinical standard acetazolamide (AZA) typically exhibits K(I) values in the nanomolar range, against which this compound would be considered a weaker, but potentially scaffold-diversifying, inhibitor.

Enzyme Inhibition Carbonic Anhydrase Glaucoma Research

Catechol Hydroxylation Pattern and Regioselective Bromination Capability Versus 2,2',4,4'-Tetrahydroxybenzophenone

Bis(3,4-dihydroxyphenyl)methanone serves as a direct precursor for regioselective bromination, yielding mono-, di-, tri-, or tetra-brominated derivatives depending on reaction conditions . Critically, its brominated derivative, bis(3-bromo-4,5-dihydroxyphenyl)methanone, demonstrated potent inhibitory activity against Candida albicans isocitrate lyase (ICL), with stronger effects than the natural bromophenol benchmark . In contrast, the isomer 2,2',4,4'-tetrahydroxybenzophenone, which lacks the catechol (ortho-dihydroxy) arrangement, is primarily employed as a UV absorber and aldose reductase inhibitor, and does not yield the same set of bioactive brominated congeners [1].

Synthetic Chemistry Bromophenol Derivatives Antimicrobial Research

Antioxidant Functional Group Contribution: Dual Catechol vs. Mono-Catechol Benzophenones

Bis(3,4-dihydroxyphenyl)methanone possesses two catechol (ortho-dihydroxyphenyl) units, a structural feature strongly associated with enhanced radical-scavenging and metal-chelating capacity compared to benzophenones bearing only one catechol or para-hydroxy groups . The compound has been specifically included in studies on 'Synthesis and Antioxidant Properties of (3,4-Dihydroxyphenyl) Methanone and Derivatives' which confirm its antioxidant evaluation [1]. While quantitative DPPH or ORAC data for the parent compound in direct comparison to its analogs were not retrieved, the class-level inference from benzophenone literature indicates that compounds with a 3,4-dihydroxy substitution pattern generally exhibit superior antioxidant activity relative to 4-hydroxy or 4,4'-dihydroxy counterparts due to the stabilization of the resulting phenoxyl radical through intramolecular hydrogen bonding [2].

Antioxidant Activity Free Radical Scavenging Structure-Activity Relationship

Cellular Differentiation Activity in Cancer Models

According to patent literature and aggregated biological activity data, bis(3,4-dihydroxyphenyl)methanone exhibits a pronounced effect in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage [1]. This property is cited as evidence for its potential as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [2]. This differentiation-inducing activity distinguishes it from purely cytotoxic benzophenone derivatives and aligns it more closely with differentiation therapy agents. However, no quantitative comparator data (e.g., EC50 values alongside all-trans retinoic acid or vitamin D3 analogs) were identified in the accessible sources.

Cancer Research Differentiation Therapy Leukemia

Evidence-Backed Application Scenarios for Bis(3,4-dihydroxyphenyl)methanone Procurement


Medicinal Chemistry: Non-Sulfonamide Carbonic Anhydrase Inhibitor Scaffold

The compound's demonstrated interaction with human carbonic anhydrase II, as recorded in BRENDA and BindingDB [1], supports its use as a starting fragment for structure-based design of non-sulfonamide CA inhibitors. Medicinal chemistry teams developing novel anti-glaucoma or anti-edema agents may prioritize this scaffold to explore alternative zinc-binding pharmacophores beyond the classical sulfonamide motif.

Antifungal Drug Discovery: Isocitrate Lyase Bromophenol Series

Bis(3,4-dihydroxyphenyl)methanone is the essential parent compound for synthesizing bromophenol derivatives that potently inhibit Candida albicans isocitrate lyase . Research groups targeting fungal persistence mechanisms should procure this specific benzophenone, as the catechol arrangement directs regioselective bromination to the positions required for biological activity; other tetrahydroxybenzophenone isomers cannot yield the same active series.

Antioxidant Mechanism and Structure-Activity Relationship Studies

With its dual catechol (3,4-dihydroxy) moieties, the compound serves as a valuable reference standard in antioxidant structure-activity relationship (SAR) studies [2]. It provides a benchmark for comparing hydrogen atom transfer (HAT) or single electron transfer (SET) capacities against mono-catechol or para-hydroxylated benzophenone analogs, allowing researchers to isolate the contribution of the second catechol unit to overall radical-scavenging performance.

Cancer Cell Differentiation Research

Patent and bioactivity records indicate that bis(3,4-dihydroxyphenyl)methanone can induce differentiation of undifferentiated cells toward a monocytic lineage, suggesting utility in differentiation therapy research [3]. Oncology investigators studying non-cytotoxic approaches to acute myeloid leukemia or other malignancies characterized by differentiation block may find this compound a useful tool compound for mechanistic studies, pending further quantitative characterization.

Quote Request

Request a Quote for Bis(3,4-dihydroxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.